2-Formylphenyl 4-methylbenzoate
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Overview
Description
2-Formylphenyl 4-methylbenzoate is an organic compound with the molecular formula C15H12O3. It is typically a white to pale yellow solid and is used as an intermediate in organic synthesis for the production of more complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylphenyl 4-methylbenzoate can be synthesized through the reaction of benzoic acid with 2-formylphenylboronic acid ester. This reaction typically involves the use of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Formylphenyl 4-methylbenzoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 2-Carboxyphenyl 4-methylbenzoate.
Reduction: 2-Hydroxymethylphenyl 4-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Formylphenyl 4-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formylphenyl 4-methylbenzoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in biochemical assays to study enzyme mechanisms and in the synthesis of bioactive molecules .
Comparison with Similar Compounds
- Methyl-2-formylbenzoate
- Phenyl benzoate derivatives
- 2-Formylphenylboronic acid
Comparison: 2-Formylphenyl 4-methylbenzoate is unique due to the presence of both a formyl group and a methylbenzoate moiety, which allows it to participate in a wide range of chemical reactions. Compared to methyl-2-formylbenzoate, it has a more complex structure, offering additional sites for chemical modification. Phenyl benzoate derivatives, on the other hand, are primarily used for their mesomorphic properties in liquid crystalline materials.
Properties
IUPAC Name |
(2-formylphenyl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-6-8-12(9-7-11)15(17)18-14-5-3-2-4-13(14)10-16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAOLISUZRTTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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